3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Catalog No.
S11380144
CAS No.
M.F
C19H21N3O5
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyc...

Product Name

3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

IUPAC Name

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H21N3O5/c23-18(16-12-1-2-13(11-12)17(16)19(24)25)21-9-7-20(8-10-21)14-3-5-15(6-4-14)22(26)27/h1-6,12-13,16-17H,7-11H2,(H,24,25)

InChI Key

RVRXKNMUJNHZMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3C4CC(C3C(=O)O)C=C4

3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a nitrophenyl group. The compound features a bicyclo[2.2.1]heptane framework, which is known for its unique structural properties and potential applications in medicinal chemistry. The molecular formula of this compound is C_{16}H_{18}N_{2}O_{4}, indicating the presence of two nitrogen atoms, four oxygen atoms, and a combination of carbon and hydrogen atoms.

The bicyclo[2.2.1]heptane core contributes to the compound's rigidity and stability, which can influence its biological activity and interactions with various biological targets. The incorporation of the piperazine and nitrophenyl moieties further enhances the compound's potential as a pharmacophore in drug design.

The chemical reactivity of 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be attributed to its functional groups:

  • Carbonyl Group: The carbonyl group (C=O) in the piperazine moiety can participate in nucleophilic addition reactions, making it susceptible to various nucleophiles.
  • Carboxylic Acid Group: The carboxylic acid functional group (-COOH) is acidic and can undergo esterification or amidation reactions, facilitating the formation of derivatives that may enhance solubility or alter biological activity.
  • Nitro Group: The nitro group (-NO_2) can undergo reduction reactions to form amines, which may lead to different biological properties.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications or to explore its biological interactions.

The biological activity of 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is primarily linked to its piperazine ring, which is often associated with various pharmacological effects:

  • Antidepressant Activity: Compounds containing piperazine moieties have been studied for their potential antidepressant effects.
  • Antipsychotic Properties: The structural similarities with known antipsychotic agents suggest that this compound may exhibit similar pharmacological profiles.
  • Antimicrobial Activity: Some derivatives of bicyclic compounds have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents.

In vitro studies are necessary to fully elucidate the spectrum of biological activities associated with this compound.

The synthesis of 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves several steps:

  • Formation of Bicyclo[2.2.1]heptane Derivative: Initial synthesis may involve cycloaddition reactions to construct the bicyclic framework.
  • Introduction of Carboxylic Acid Group: This can be achieved through oxidation or carboxylation reactions on suitable precursors.
  • Piperazine Attachment: The piperazine moiety can be introduced via nucleophilic substitution or coupling reactions involving activated derivatives.
  • Nitro Group Functionalization: The nitro group can be introduced using nitration methods on suitable aromatic precursors.

These methods highlight the complexity involved in synthesizing such a multifaceted compound, often requiring careful control of reaction conditions and purification steps.

3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Given its structural features, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Probes: Its unique structure could be utilized as a chemical probe in biological research to study specific pathways or interactions.
  • Material Science: The rigidity and stability of the bicyclic structure may lend itself to applications in polymer science or materials engineering.

Interaction studies are crucial for understanding how 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid interacts with biological targets:

  • Receptor Binding Studies: Investigating binding affinities to neurotransmitter receptors (e.g., serotonin or dopamine receptors) could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in disease pathways could reveal its utility as a therapeutic agent.
  • Cellular Assays: Conducting cellular assays will help determine cytotoxicity and efficacy against various cell lines, providing a clearer picture of its biological profile.

Several compounds share structural similarities with 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylateContains piperazine and nitrophenyl groupsMore soluble due to ethoxy group
Bicyclo[2.2.1]heptane derivativesSimilar bicyclic structureVaries in functional groups
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acidPiperazine with benzoic acid derivativeDifferent aromatic system affecting reactivity

The uniqueness of 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a bicyclic core with specific functional groups that may enhance its pharmacological profile compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

371.14812078 g/mol

Monoisotopic Mass

371.14812078 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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